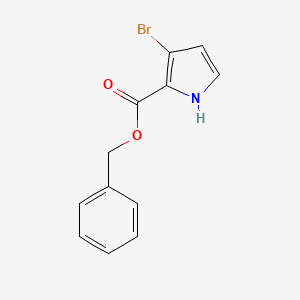
Benzyl 3-bromo-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method starts with 1H-pyrrole-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-1H-pyrrole-2-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols, leading to the formation of substituted pyrrole derivatives.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions. For example, oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) can yield pyrrole N-oxides.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: m-CPBA in dichlorometh
Propriétés
Formule moléculaire |
C12H10BrNO2 |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
benzyl 3-bromo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
Clé InChI |
GOMHGWFZJJJXGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,4R)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12829421.png)
![Methyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B12829422.png)
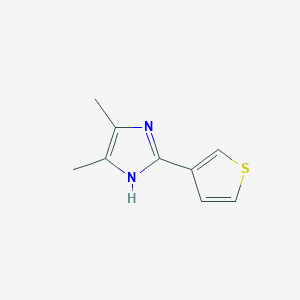
![3,3-Dimethyl-2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]butanoate](/img/structure/B12829436.png)
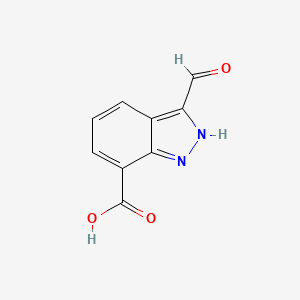
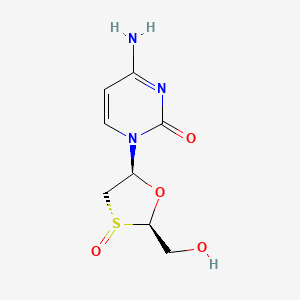
![4-Methyl-1H-benzo[d]imidazole-6,7-dione](/img/structure/B12829458.png)
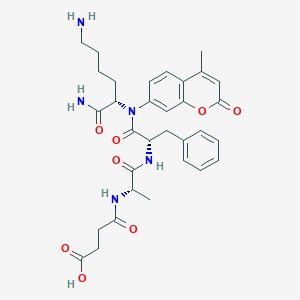

![11,11-dihexyl-3,19-dithia-11-silapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene](/img/structure/B12829477.png)
![Methyl 4-methyl-2,6-dioxohexahydrofuro[3,4-b]furan-3-carboxylate](/img/structure/B12829484.png)
![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
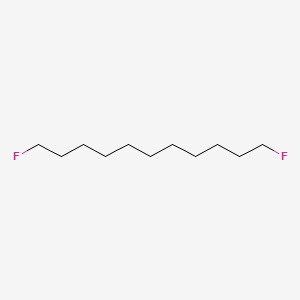
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)
